molecular formula C13H18N2O2 B8663528 Methyl 3-(4-aminopiperidin-1-yl)benzoate

Methyl 3-(4-aminopiperidin-1-yl)benzoate

Cat. No. B8663528
M. Wt: 234.29 g/mol
InChI Key: DDQONMGSYVCWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-aminopiperidin-1-yl)benzoate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-(4-aminopiperidin-1-yl)benzoate

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-(4-aminopiperidin-1-yl)benzoate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-7-5-11(14)6-8-15/h2-4,9,11H,5-8,14H2,1H3

InChI Key

DDQONMGSYVCWQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCC(CC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% palladium-carbon (wet, 200 mg) was added to a mixed solution of methyl 3-(4-benzyloxycarbonylaminopiperidin-1-yl)benzoate obtained in Example (192c) (120 mg, 0.345 mmol) in tetrahydrofuran/methanol=1/1 (10 mL), and the mixture was catalytically hydrogenated at room temperature for three hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to obtain methyl 3-(4-aminopiperidin-1-yl)benzoate as a colorless oily substance. The resulting amine was dissolved in a mixed solution of N,N-dimethylacetamide/dichloromethane=1/1 (8 mL). 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid (described in Example 1d, 190 mg, 1.1 mmol), 1-hydroxybenzotriazole (220 mg, 1.63 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (312 mg, 1.63 mmol) and triethylamine (227 μL, 1.63 mmol) were added, and the mixture was stirred at room temperature overnight. The reaction solution was diluted with ethyl acetate, washed with brine, and then dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=1/1) to obtain 88 mg of the title compound as a colorless solid (41%).
Name
methyl 3-(4-benzyloxycarbonylaminopiperidin-1-yl)benzoate
Quantity
120 mg
Type
reactant
Reaction Step One
Name
1/1
Quantity
10 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step One

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